2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide
Overview
Description
2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide is a chemical compound with the molecular formula C18H20ClN3O2. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butylamino group, a carbonyl group, and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide typically involves the reaction of 4-chloroaniline with butyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the chlorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(methylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide
- 2-{[(ethylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide
- 2-{[(propylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide
Uniqueness
2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide is unique due to its specific butylamino group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-(butylcarbamoylamino)-N-(4-chlorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-2-3-12-20-18(24)22-16-7-5-4-6-15(16)17(23)21-14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPXKVNDGXIHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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